molecular formula C10H9N3O2S B12326962 5-(2-(Methylamino)pyrimidin-4-yl)thiophene-2-carboxylic acid

5-(2-(Methylamino)pyrimidin-4-yl)thiophene-2-carboxylic acid

Cat. No.: B12326962
M. Wt: 235.26 g/mol
InChI Key: FUQLAWGCJDWGQE-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 5-[2-(methylamino)-4-pyrimidinyl]- is a heterocyclic compound that contains both a thiophene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 5-[2-(methylamino)-4-pyrimidinyl]- typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, such as the oxidation of 2-acetylthiophene using hypochlorite.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Coupling of the Thiophene and Pyrimidine Rings: The final step involves coupling the thiophene and pyrimidine rings through a series of substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylic acid, 5-[2-(methylamino)-4-pyrimidinyl]- undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxylic acid group can yield alcohols or aldehydes.

Scientific Research Applications

2-Thiophenecarboxylic acid, 5-[2-(methylamino)-4-pyrimidinyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 5-[2-(methylamino)-4-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxylic acid, 5-[2-(methylamino)-4-pyrimidinyl]- is unique due to the presence of both the thiophene and pyrimidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

5-[2-(methylamino)pyrimidin-4-yl]thiophene-2-carboxylic acid

InChI

InChI=1S/C10H9N3O2S/c1-11-10-12-5-4-6(13-10)7-2-3-8(16-7)9(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13)

InChI Key

FUQLAWGCJDWGQE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=N1)C2=CC=C(S2)C(=O)O

Origin of Product

United States

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